2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBZBHZGCSMTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
The primary target of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide levels, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is predominantly expressed in brain tissue.
Mode of Action:
The compound acts as a PDE10A inhibitor . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP. Elevated levels of these cyclic nucleotides lead to downstream effects, including altered neurotransmitter signaling, gene expression, and cellular responses. Specifically, the inhibition of PDE10A enhances dopaminergic and glutamatergic neurotransmission in the striatum, which has implications for neuropsychiatric disorders.
Biological Activity
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (G841-0022) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O2S |
| Molecular Weight | 374.46 g/mol |
| LogP | 5.2587 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 40.409 Ų |
The structure of the compound includes a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives related to benzothiazole have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The cytotoxicity was evaluated using IC50 values, where lower values indicate higher potency .
In one study, a related compound demonstrated an IC50 value of approximately 15.63 µM against the MCF-7 cell line, comparable to that of Tamoxifen, a well-known breast cancer treatment . Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, indicating their potential as therapeutic agents in oncology.
Antiviral Activity
The biological activity of benzothiazole derivatives extends beyond anticancer effects. A series of related compounds have been evaluated for their inhibitory effects against Middle East respiratory syndrome coronavirus (MERS-CoV). One compound in this series exhibited a 50% inhibition concentration (IC50) of 0.09 µM, suggesting strong antiviral potential . This highlights the versatility of benzothiazole derivatives in targeting various biological pathways.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antiviral Efficacy
The mechanisms through which this compound exerts its biological effects are primarily linked to:
- Induction of Apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage .
- Inhibition of Viral Replication : The antiviral activity is likely mediated through direct interaction with viral components or modulation of host cellular pathways that viruses exploit for replication .
Scientific Research Applications
Chemical Characteristics
Molecular Properties:
- Molecular Formula: C22H18N2O2S
- Molecular Weight: 374.46 g/mol
- LogP: 5.2587 (indicating lipophilicity)
- Polar Surface Area: 40.409 Ų
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 1
These properties suggest that the compound may exhibit good membrane permeability and bioavailability, making it suitable for drug development.
Anticancer Properties
Research has indicated that benzothiazole derivatives possess anticancer properties. The specific structure of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide enhances its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to disrupt cancer cell proliferation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against a range of bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of specific pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.
Organic Electronics
Due to its unique electronic properties, this compound can be explored in the field of organic electronics. Its high logP value suggests that it may be suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The structural features of benzothiazole compounds often contribute to their ability to transport charge efficiently, which is crucial for the performance of electronic devices.
Agrochemical Potential
There is growing interest in the application of such compounds in agrochemicals. The herbicidal and fungicidal properties attributed to benzothiazole derivatives indicate that this compound could be developed into a novel pesticide or herbicide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to existing agrochemicals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed inhibition of Gram-positive and Gram-negative bacteria; effective against Staphylococcus aureus and E. coli. |
| Study C | Organic Electronics | Evaluated as a potential candidate for OLED applications; exhibited promising charge transport properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide-Benzothiazole Hybrids
Table 1: Structural and Functional Comparisons
Key Observations :
Bioactive Analogs with Antimicrobial Activity
Key Observations :
- The absence of a thiourea or nicotinamide group, however, may limit its potency compared to these analogs.
- Docking Studies : In , benzothiazole-triazole derivatives (e.g., 9c) showed stable binding to α-glucosidase via π-π stacking and hydrogen bonding. The target compound’s benzothiazole and methoxy groups may adopt similar poses .
Physicochemical and Computational Comparisons
Table 3: Computational Parameters
Key Observations :
- Lipophilicity : The target compound’s higher LogP (3.8) suggests better membrane permeability than the methoxy analog (LogP 2.5) but comparable to the chloro-propanamide derivative .
- Solubility : The polar surface area (78.9 Ų) indicates moderate aqueous solubility, suitable for oral bioavailability.
Q & A
Q. Basic Research Focus
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons from the benzothiazole and phenyl rings show splitting patterns (e.g., doublets for para-substituted groups) .
- ¹³C NMR : Carbonyl (C=O) signals at ~168 ppm, benzothiazole C-S/C-N carbons at 120–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish substituent positions .
What computational strategies are effective for studying this compound’s binding interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). The benzothiazole ring and methoxy group often form hydrogen bonds with active-site residues .
- MD Simulations : GROMACS or AMBER can simulate stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- SAR Insights : Modifying the benzothiazole’s 6-methyl group or methoxy position alters steric/electronic effects, impacting binding affinity .
How do structural modifications influence the compound’s biological activity?
Q. Advanced Research Focus
- Substituent Effects : Analogues with electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring show enhanced antimicrobial activity (MIC <10 µg/mL) compared to electron-donating groups (-OCH₃) .
- Bioisosteric Replacements : Replacing benzothiazole with benzoxazole reduces cytotoxicity while maintaining anti-inflammatory activity (IC₅₀ ~5 µM) .
- In Vivo Validation : Use murine models to assess pharmacokinetics (e.g., oral bioavailability <30% due to poor solubility) .
How can contradictions in biological activity data across studies be systematically addressed?
Q. Advanced Research Focus
- Experimental Replication : Standardize assay conditions (e.g., cell line viability assays using MTT vs. resazurin).
- Meta-Analysis : Compare IC₅₀ values from independent studies. For example, discrepancies in α-glucosidase inhibition may arise from enzyme source variations (yeast vs. mammalian) .
- Control Experiments : Verify compound stability under assay conditions (e.g., DMSO concentration ≤1%) .
What methodologies are recommended for spectrofluorometric analysis of this compound?
Q. Basic Research Focus
- Fluorescence Quenching : Monitor emission at λₑₘ = 450 nm (λₑₓ = 350 nm) in PBS buffer (pH 7.4). Quenching by serum albumin (BSA) indicates binding (Stern-Volmer constant Ksv ~10⁴ M⁻¹) .
- Quantum Yield Calculation : Use quinine sulfate as a reference (Φ = 0.54) to determine relative fluorescence efficiency .
How can researchers design SAR studies for derivatives of this compound?
Q. Advanced Research Focus
- Library Synthesis : Prepare analogues with variations in:
- Benzothiazole substituents (e.g., 6-Cl, 6-NO₂).
- Amide linker (e.g., replacing -NHCO- with -SO₂NH-).
- High-Throughput Screening : Test against panels of kinases or GPCRs. Prioritize hits with >50% inhibition at 10 µM .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity .
What are the best practices for resolving low-yield synthesis challenges?
Q. Basic Research Focus
- Catalyst Optimization : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to improve coupling reaction yields (>70%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 30 mins while maintaining purity .
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for efficient separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
